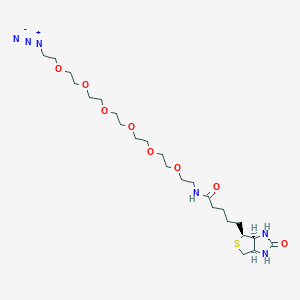
Biotin-PEG36-PFP ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-PEG36-PFP ester is a compound that combines biotin, a polyethylene glycol chain with 36 ethylene glycol units, and a pentafluorophenyl ester group. This structure is designed to enhance the compound’s ability to connect and stabilize interactions with other molecules or surfaces. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules that can selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG36-PFP ester involves several steps:
Synthesis of Biotin-PEG36: The biotin molecule is first attached to a polyethylene glycol chain with 36 ethylene glycol units. This is typically achieved through a series of coupling reactions using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Introduction of Pentafluorophenyl Ester Group: The terminal hydroxyl group of the polyethylene glycol chain is then reacted with pentafluorophenyl chloroformate to introduce the pentafluorophenyl ester group. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Biotin-PEG36: Large-scale coupling reactions are performed in industrial reactors, ensuring high yield and purity.
Introduction of Pentafluorophenyl Ester Group: The reaction conditions are optimized for large-scale production, including the use of industrial-grade solvents and reagents. .
化学反応の分析
Types of Reactions
Biotin-PEG36-PFP ester primarily undergoes substitution reactions due to the presence of the pentafluorophenyl ester group. This group is highly reactive towards nucleophiles such as amines and hydroxyl groups.
Common Reagents and Conditions
Nucleophiles: Amines and hydroxyl groups are common nucleophiles that react with the pentafluorophenyl ester group.
Reaction Conditions: These reactions are typically carried out in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Major Products
The major products of these reactions are amide or ester bonds formed between the biotin-PEG36 moiety and the nucleophile. This results in the formation of biotinylated molecules or surfaces .
科学的研究の応用
Biotin-PEG36-PFP ester has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins.
Biology: The compound is used for biotinylation of proteins, peptides, and other biomolecules, facilitating their detection and purification.
Medicine: PROTACs synthesized using this compound are being explored as potential therapeutic agents for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of biosensors and diagnostic assays, where biotinylation is required for the detection of specific biomolecules
作用機序
Biotin-PEG36-PFP ester exerts its effects through the formation of stable, irreversible amide bonds with primary amines. The biotin moiety has a high affinity for avidin or streptavidin, forming a strong non-covalent interaction. This property is exploited in various applications, such as the purification and detection of biotinylated molecules. In the context of PROTACs, the compound acts as a linker that brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein .
類似化合物との比較
Biotin-PEG36-PFP ester is unique due to its long polyethylene glycol chain, which provides enhanced solubility and biocompatibility. Similar compounds include:
Biotin-PEG4-PFP ester: This compound has a shorter polyethylene glycol chain, resulting in lower solubility and biocompatibility.
Biotin-PEG12-PFP ester: This compound has an intermediate-length polyethylene glycol chain, offering a balance between solubility and biocompatibility.
Biotin-PEG24-PFP ester: This compound has a polyethylene glycol chain length between PEG12 and PEG36, providing moderate solubility and biocompatibility
This compound stands out due to its optimal chain length, which enhances its performance in various applications.
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C91H164F5N3O40S/c92-84-85(93)87(95)90(88(96)86(84)94)139-83(101)5-7-103-9-11-105-13-15-107-17-19-109-21-23-111-25-27-113-29-31-115-33-35-117-37-39-119-41-43-121-45-47-123-49-51-125-53-55-127-57-59-129-61-63-131-65-67-133-69-71-135-73-75-137-77-78-138-76-74-136-72-70-134-68-66-132-64-62-130-60-58-128-56-54-126-52-50-124-48-46-122-44-42-120-40-38-118-36-34-116-32-30-114-28-26-112-24-22-110-20-18-108-16-14-106-12-10-104-8-6-97-82(100)4-2-1-3-81-89-80(79-140-81)98-91(102)99-89/h80-81,89H,1-79H2,(H,97,100)(H2,98,99,102)/t80-,81-,89-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGYVPYFUIPTAQ-ALQFVSDJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C91H164F5N3O40S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2067.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106311.png)




![2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)propanoate](/img/structure/B8106338.png)



